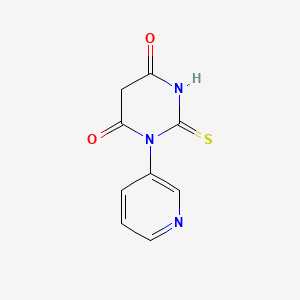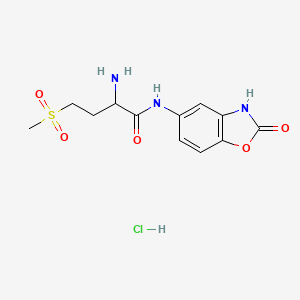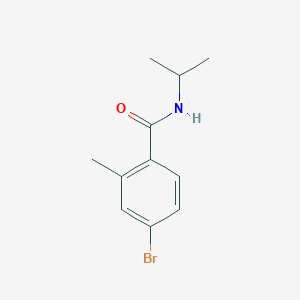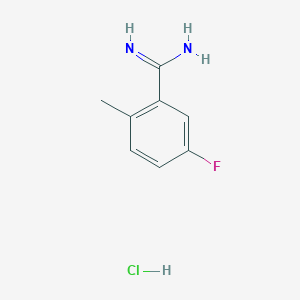![molecular formula C9H11F3N4O2 B1440101 2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate CAS No. 1241245-03-3](/img/structure/B1440101.png)
2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate
Overview
Description
The compound “2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate” is a chemical compound with the molecular formula C9H11F3N4O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (N-CO-O) attached to a trifluoroethyl group (C-CF3) and a pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl group . The molecular weight of this compound is 264.20 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 264.20 and a molecular formula of C9H11F3N4O2 . Other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Antileukemic Activity
A series of bis(carbamates) including structures similar to 2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate were synthesized and found to possess in vivo activity against P388 lymphocytic leukemia. Notably, a compound named 5,6-dihydro-8-methoxy-1,2-bis(hydroxymethyl)pyrrolo[2,1-a]isoquinoline bis[N-(2-propyl)carbamate] showcased the highest level of activity in this category (Anderson et al., 1988).
Reactivity of Pyrrolo[3,2-e][1,2,4]-Triazine System
The reactivity and stability of compounds similar to this compound were studied in the context of pyrrolo[3,2-e][1,2,4]triazine systems. These compounds were synthesized and analyzed for their stability, providing insights into the chemical properties of such compounds (Stýskala et al., 2008).
Inhibition of Growth Factor Receptors
Compounds similar to this compound were explored for their potential in inhibiting growth factor receptors, particularly HER1 and HER2. A specific compound, BMS-599626, was identified with promising biochemical potency and selectivity as a kinase inhibitor and was selected as a clinical candidate for the treatment of solid tumors (Gavai et al., 2009).
Antimicrobial Activity
Pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, sharing a structural resemblance with this compound, were synthesized and evaluated for their antimicrobial activity against a variety of microorganisms. This study highlights the potential of such compounds in antimicrobial applications (El-Mariah et al., 2006).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O2/c10-9(11,12)5-18-8(17)13-4-7-15-14-6-2-1-3-16(6)7/h1-5H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGYKVIXSHUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


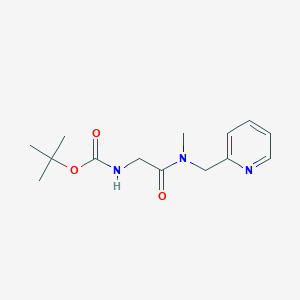
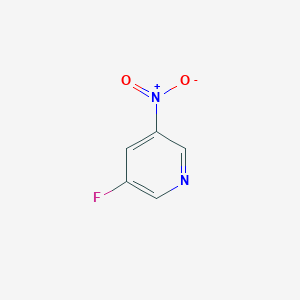
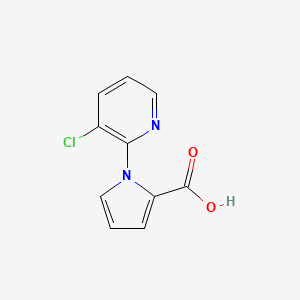
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)

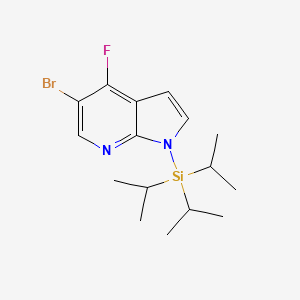
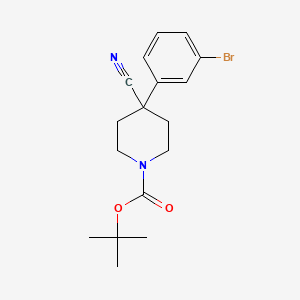
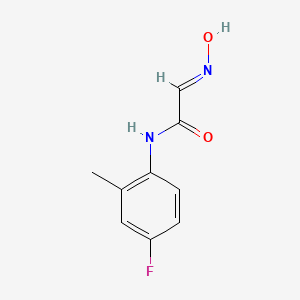
![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)
